Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate
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Overview
Description
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is a chemical compound with the molecular formula C26H50O8. It is an ester derived from dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate typically involves the esterification reaction between dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional groups, which can undergo hydrolysis or other chemical reactions. The pathways involved may include ester hydrolysis, oxidation, and substitution reactions, leading to the formation of various products that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
- Bis(2-(2-butoxyethoxy)ethyl) octanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is unique due to its longer carbon chain compared to similar compounds, which imparts distinct physical and chemical properties. This compound’s higher molecular weight and longer chain length contribute to its enhanced stability and compatibility with various materials, making it suitable for specialized applications in industry and research.
Properties
CAS No. |
85284-11-3 |
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Molecular Formula |
C28H54O8 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] dodecanedioate |
InChI |
InChI=1S/C28H54O8/c1-3-5-17-31-19-21-33-23-25-35-27(29)15-13-11-9-7-8-10-12-14-16-28(30)36-26-24-34-22-20-32-18-6-4-2/h3-26H2,1-2H3 |
InChI Key |
MNXUDVUBHYBLQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
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